molecular formula C11H11NO3S B5851243 1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione

1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione

Cat. No. B5851243
M. Wt: 237.28 g/mol
InChI Key: AKIXTPNCIBVAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are abnormal protein aggregates that are associated with several neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The binding of Thioflavin T to amyloid fibrils allows for their visualization and quantification, making it a valuable tool for the study of these diseases.

Mechanism of Action

1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T binds to the β-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding results in a shift in the dye's fluorescence spectrum, allowing for the visualization and quantification of amyloid fibrils.
Biochemical and Physiological Effects:
This compound T is a non-toxic dye that does not affect the biochemical or physiological properties of amyloid fibrils. It has been shown to have no effect on the stability, toxicity, or aggregation kinetics of amyloid fibrils.

Advantages and Limitations for Lab Experiments

The advantages of 1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T include its high sensitivity and specificity for amyloid fibrils, its ease of use, and its non-toxic nature. However, this compound T has some limitations, including its potential interference with other fluorescent dyes, its limited solubility in aqueous solutions, and its inability to distinguish between different types of amyloid fibrils.

Future Directions

1. Development of new fluorescent dyes with improved specificity and sensitivity for amyloid fibrils.
2. Investigation of the role of amyloid fibrils in the pathogenesis of neurodegenerative diseases.
3. Development of new therapeutics for amyloid-related diseases based on the detection and quantification of amyloid fibrils.
4. Evaluation of the potential of 1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T for the detection and quantification of amyloid fibrils in vivo.
5. Exploration of the use of this compound T in the diagnosis and monitoring of amyloid-related diseases.

Synthesis Methods

1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T can be synthesized through a multistep process involving the reaction of thioflavone with acetic anhydride and pyrrolidine. The resulting product is then purified through column chromatography to obtain this compound T in its pure form.

Scientific Research Applications

1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T is widely used in scientific research for the detection and quantification of amyloid fibrils. It has been used in a variety of studies, including the characterization of amyloid fibrils in vitro, the detection of amyloid fibrils in tissue samples, and the evaluation of potential therapeutics for amyloid-related diseases.

properties

IUPAC Name

1-[(5-acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-7(13)9-4-8(6-16-9)5-12-10(14)2-3-11(12)15/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIXTPNCIBVAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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